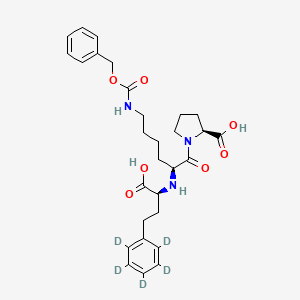
2,2-Bis(4-hidroxifenil)-1,2-difeniletanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is a bisphenol . It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane and a propionic acid .
Synthesis Analysis
A series of bisphenol A-based polyarylates was synthesized by using 2,2-bis (4-hydroxyphenyl) propane (BPA), terephthaloyl dichloride (TPC), and isophthaloyl dichloride (IPC) as raw materials and p-tert-butylphenol as a capping agent through interfacial polymerization . The successful introduction of p-tert-butylphenol into the backbone adjusted molecular masses and achieved a regulable improvement of the polymer’s thermal properties .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” include a molecular weight of 258.27 g/mol . It is insoluble with a density of 1.19 g/cm3 at 25 °C . The thermal mass loss 5% temperature of the polymers raised above 470 °C .
Aplicaciones Científicas De Investigación
Química ambiental
2,2-Bis(4-hidroxifenil)-1,2-difeniletanona es un producto persistente de la bio-oxidación del Bisfenol A (BPA) en agua ambiental fortificada . Se ha identificado mediante HPLC/UV/ESI-MS . Este compuesto no se degrada más biológicamente, lo que lo convierte en un metabolito persistente del BPA .
Toxicología
Este compuesto es un producto de la biodegradación del BPA . El BPA es un conocido químico disruptor endocrino que se produce en grandes volúmenes en todo el mundo . Los problemas de salud causados por la exposición al BPA han despertado la preocupación pública .
Metabolómica
Los estudios metabolómicos han encontrado que los intermediarios de varias vías metabólicas, como la glucólisis, el ciclo de Krebs, la β-oxidación de ácidos grasos de cadena larga, la vía de las pentosas fosfato, el metabolismo de nucleósidos, el metabolismo de aminoácidos de cadena ramificada, el metabolismo de aminoácidos aromáticos y el metabolismo de aminoácidos que contienen azufre, se modificaron significativamente después de la exposición al BPA . Esto sugiere que el BPA, y por extensión su metabolito this compound, tiene efectos tóxicos complejos en los organismos .
Descubrimiento de biomarcadores
Los estudios metabolómicos también han identificado lactato y colina como biomarcadores más consistentemente asociados con la exposición al BPA . Como this compound es un metabolito del BPA, también puede estar asociado con estos biomarcadores
Mecanismo De Acción
Target of Action
It’s worth noting that the compound’s structure is similar to that of bisphenol a (bpa), which is known to interact with estrogen receptors
Mode of Action
Based on its structural similarity to bpa, it may exhibit endocrine-disrupting properties . This means it could potentially interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Biochemical Pathways
Bpa, a structurally similar compound, has been shown to interfere with various hormonal pathways, including estrogen and thyroid hormone pathways
Result of Action
Given its structural similarity to bpa, it might potentially cause cellular toxicities and diseases at extremely low doses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, BPA degradation has been shown to be influenced by various environmental conditions . Similar factors might also influence the action of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone are complex. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit O-GlcNAcase activity in PC12 cells
Cellular Effects
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to alter neural stem cell proliferation and differentiation in the rat brain, with these effects being dependent on the Wnt/β-Catenin signaling pathway . It also has the potential to alter several body mechanisms, including the immune system, neuroendocrine process, and reproductive mechanism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can vary with different dosages in animal models. For example, it has been shown to have toxic or adverse effects at high doses
Metabolic Pathways
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Propiedades
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBOSFURUZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747175 |
Source


|
| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23916-51-0 |
Source


|
| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)



![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)
